Fmoc-S-2-hydroxyethyl-L-cysteine

描述

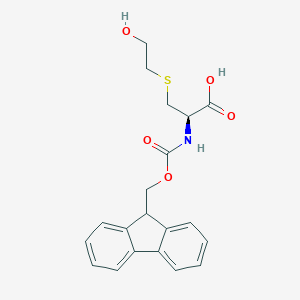

Fmoc-S-2-hydroxyethyl-L-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C20H21NO5S and its molecular weight is 387.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Fmoc-S-2-hydroxyethyl-L-cysteine is an Fmoc protected cysteine derivative . The primary targets of this compound are proteins that contain cysteine residues . Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .

Mode of Action

The compound interacts with its targets by being incorporated into proteins during the process of solid-phase peptide synthesis . It acts as an unusual amino acid analog, potentially aiding in the deconvolution of protein structure and function .

Biochemical Pathways

Given its role in protein synthesis, it can be inferred that it may influence pathways involving proteins that contain cysteine residues .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use, such as the characteristics of the target protein and the conditions of the synthesis process .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins it is incorporated into. As a cysteine derivative, it could potentially influence the formation of disulfide bonds and thereby affect protein structure .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the conditions of the peptide synthesis process, such as temperature and pH, as well as the presence of other compounds in the reaction mixture .

生物活性

Fmoc-S-2-hydroxyethyl-L-cysteine is a derivative of cysteine that has gained attention in biochemical research due to its unique properties and potential applications in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and implications in various research fields.

Overview of this compound

This compound is an Fmoc-protected cysteine derivative, primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that allows for the selective modification of the cysteine thiol group during peptide assembly. This compound's structure enables it to participate in various biochemical pathways, particularly those involving proteins that contain cysteine residues.

Target Interactions

The primary action of this compound involves its incorporation into peptides and proteins during synthesis. Once integrated, it can influence the structural and functional properties of these biomolecules. The presence of the hydroxyethyl group may enhance solubility and stability, which are critical for protein folding and function.

Biochemical Pathways

As a cysteine derivative, this compound can participate in the formation of disulfide bonds, which are crucial for maintaining protein structure. This ability to form covalent bonds with other cysteine residues allows it to stabilize protein conformations and potentially modulate activity through structural changes .

Pharmacokinetics

The pharmacokinetics of this compound largely depend on the context in which it is used. As a compound utilized in peptide synthesis, its bioavailability is influenced by the characteristics of the target protein and the conditions under which synthesis occurs. Studies suggest that modifications at the cysteine position can lead to variations in peptide stability and activity .

Case Study 1: Cancer Research Applications

Recent studies have explored the use of cysteine derivatives like this compound in cancer research. For instance, modifications to thymidylate synthase (TS) using sulfur-containing compounds have shown promise in destabilizing TS dimers, leading to enhanced degradation and reduced cancer cell viability. This approach highlights the potential for using cysteine derivatives as therapeutic agents targeting specific proteins involved in tumor growth .

Case Study 2: Peptide Synthesis Innovations

Innovative methods for late-stage modifications of peptides at cysteine residues have been developed, showcasing the utility of this compound in creating functionalized peptides. These techniques allow for high conversion rates and specificity, enabling researchers to tailor peptides for various applications, including drug delivery systems and targeted therapies .

Comparative Analysis of Biological Activity

| Property | This compound | Other Cysteine Derivatives |

|---|---|---|

| Incorporation into Peptides | Yes | Yes |

| Stability | Enhanced due to hydroxyethyl group | Varies |

| Disulfide Bond Formation | Yes | Yes |

| Applications | Cancer therapy, peptide synthesis | Broad (various therapeutic areas) |

科学研究应用

Peptide Synthesis Techniques

Fmoc-S-2-hydroxyethyl-L-cysteine is primarily utilized in solid-phase peptide synthesis (SPPS) due to its favorable properties as a protecting group for the thiol side chain of cysteine. The Fmoc (9-fluorenylmethoxycarbonyl) group is particularly advantageous because it can be easily removed under mild conditions, allowing for the selective deprotection of cysteine residues during peptide assembly.

Table 1: Comparison of Cysteine Protecting Groups

| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fmoc | 20% Piperidine/DMF | Mild conditions | Limited stability in acidic environments |

| Acm | TFA | Stable under various conditions | Requires harsher conditions for removal |

| Trt | TFA | High stability | More complex synthesis steps |

Case Studies in Therapeutic Peptide Development

Recent studies have demonstrated the utility of this compound in developing therapeutic peptides. For instance, cyclic peptides incorporating this compound have shown enhanced metabolic stability and improved bioavailability compared to linear counterparts. A notable study highlighted the successful synthesis of a cyclic peptide that inhibited thrombin with a Ki value of 50 ± 6 nM, showcasing its potential in anticoagulant therapies .

Bioconjugation Strategies

This compound has been employed in bioconjugation strategies to create targeted drug delivery systems. By attaching drugs to peptides containing this compound, researchers can enhance the specificity and efficacy of therapeutic agents. The ability to form stable thioether bonds facilitates the incorporation of various pharmacophores into peptide scaffolds.

Case Studies on Drug Delivery Systems

In a recent investigation, researchers utilized this compound to develop peptide-drug conjugates that exhibited improved cellular uptake and reduced off-target effects. These conjugates demonstrated significant therapeutic potential against cancer cells, indicating that modifications with this compound can lead to more effective treatment modalities .

Development of Smart Materials

The versatility of this compound extends to materials science, where it is used to create smart materials with responsive properties. By integrating this compound into polymer matrices, researchers can design materials that respond to environmental stimuli such as pH or temperature changes.

Case Studies on Smart Material Applications

A study explored the incorporation of this compound into hydrogels for drug release applications. The resultant hydrogels exhibited controlled release profiles and enhanced biocompatibility, making them suitable for biomedical applications such as wound healing and tissue engineering .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIVFUTVJUGBOW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427285 | |

| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-35-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(2-hydroxyethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。